molecular formula C10H9NO2 B3242941 5-Hydroxy-8-methylquinolin-2(1H)-one CAS No. 153999-60-1

5-Hydroxy-8-methylquinolin-2(1H)-one

Cat. No.: B3242941
CAS No.: 153999-60-1
M. Wt: 175.18 g/mol
InChI Key: APHSHYHBJPRJPF-UHFFFAOYSA-N
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Description

Historical Context of Quinolinone Core Structures in Chemical and Biological Sciences

The history of quinolinone chemistry is deeply rooted in the late 19th and early 20th centuries, with the development of fundamental synthetic methodologies that enabled the construction of this heterocyclic system. Early investigations were often driven by the desire to understand the structure of natural products and to create synthetic dyes. Over time, the discovery of the potent antibacterial activity of nalidixic acid, a quinolone carboxylic acid, in the 1960s marked a pivotal moment, catapulting quinolinones into the forefront of medicinal chemistry research. This discovery spurred decades of research into synthetic quinolones, leading to the development of numerous antimicrobial agents. Beyond their antimicrobial prowess, quinolinone derivatives have been identified as having a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, solidifying their importance in the biological sciences.

Academic Relevance of Substituted Quinolinone Scaffolds in Modern Research

In contemporary research, substituted quinolinone scaffolds continue to be of significant academic and industrial interest. Their rigid, planar structure provides a unique template for the design of molecules that can interact with specific biological targets, such as enzymes and receptors. The ability to introduce a wide variety of functional groups at different positions on the quinolinone ring allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing drug-target interactions. Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, have further expanded the accessible chemical space of substituted quinolinones, enabling the synthesis of increasingly complex and functionally diverse molecules. researchgate.net This has led to their exploration in areas beyond medicine, including as organic light-emitting diodes (OLEDs), fluorescent probes, and catalysts.

Overview of Research Directions for 5-Hydroxy-8-methylquinolin-2(1H)-one and Closely Related Analogues

While direct research on this compound is not extensively documented in publicly available literature, the research directions for this compound can be inferred from studies on its close analogues, particularly 8-hydroxyquinolin-2(1H)-one and other substituted quinolin-2-ones. Key areas of investigation for these related compounds include:

Medicinal Chemistry: Analogues of 8-hydroxyquinolin-2(1H)-one have been investigated for their potential as β2-adrenoceptor agonists, which are important in the treatment of respiratory diseases like asthma. researchgate.net The presence of the hydroxyl group at the 8-position is often crucial for metal chelation, a property that is exploited in the design of anticancer and neuroprotective agents. Research in this area for this compound would likely focus on its potential as a bioactive molecule, exploring its cytotoxic, antimicrobial, and receptor-binding properties.

Materials Science: The fluorescence properties of the quinolinone scaffold make it a candidate for applications in materials science. Research on related compounds has explored their use as components of fluorescent sensors and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could lead to unique photophysical properties worthy of investigation.

Synthetic Methodology: The development of novel and efficient synthetic routes to access polysubstituted quinolinones is an ongoing area of research. Investigations into the synthesis of this compound would contribute to the broader field of heterocyclic chemistry.

Theoretical Frameworks Guiding Investigations into Quinolinone Chemistry

Theoretical and computational chemistry play a vital role in understanding and predicting the properties of quinolinone derivatives. Key theoretical frameworks applied to this chemical space include:

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, geometry, and spectroscopic properties of quinolinones. These calculations can provide insights into the tautomeric equilibrium between the -one and -ol forms, which is a fundamental aspect of their chemistry. semanticscholar.org For this compound, theoretical studies could predict its preferred tautomeric form, its reactivity, and its potential for intermolecular interactions.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational techniques such as molecular docking are employed to predict the binding modes of quinolinone derivatives to their biological targets. Molecular dynamics simulations can then be used to study the stability of these interactions over time. These approaches are invaluable for rational drug design and for understanding the structure-activity relationships of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinolinone derivatives, QSAR models can be developed to predict the bioactivity of new analogues, thereby guiding the synthesis of more potent and selective compounds.

Compound Data

The following tables provide a summary of key compounds discussed in the context of this article, with a focus on quinolinone and quinoline (B57606) derivatives that inform our understanding of this compound.

Table 1: Key Quinolinone and Quinoline Derivatives

Compound NameMolecular FormulaKey Research Area
This compoundC₁₀H₉NO₂Focus of this article
8-Hydroxyquinolin-2(1H)-oneC₉H₇NO₂Medicinal Chemistry, Materials Science
8-Methylquinolin-2(1H)-oneC₁₀H₉NOSynthetic Chemistry
Nalidixic AcidC₁₂H₁₂N₂O₃Antimicrobial Agents

Strategic Approaches for the De Novo Synthesis of this compound

The de novo synthesis of the this compound core relies on the formation of the bicyclic quinolinone structure from acyclic or monocyclic precursors. These strategies can be broadly categorized into classical, modern catalytic, and multi-component approaches.

Classical methods for quinolinone synthesis typically involve the condensation of anilines with 1,3-dicarbonyl compounds or their equivalents, followed by a thermal or acid-catalyzed cyclization reaction. The Conrad-Limpach-Knorr synthesis is a cornerstone in this regard. For the specific synthesis of this compound, a plausible pathway involves the reaction of 2-amino-4-methylphenol with a suitable β-ketoester, such as diethyl malonate.

The initial step is a nucleophilic attack of the amino group of 2-amino-4-methylphenol onto one of the carbonyl groups of the β-ketoester, forming an enamine intermediate. Subsequent intramolecular cyclization, driven by heat, occurs via the attack of the activated aromatic ring onto the ester carbonyl. This process, known as a thermal cyclization, results in the formation of the pyridinone ring fused to the phenolic ring, yielding the target quinolinone scaffold.

Table 1: Key Classical Reactions for Quinolinone Synthesis

Reaction NamePrecursorsConditionsRelevance to Target Compound
Conrad-Limpach Synthesis Arylamine + β-ketoesterStepwise: 1. Condensation (mild conditions) 2. Thermal cyclization (>250 °C)Highly relevant. 2-amino-4-methylphenol and diethyl malonate can be used to construct the core structure.
Knorr Quinoline Synthesis α-Amino-β-ketoester + Ketone with α-hydrogensAcid-catalyzed condensation and cyclizationLess direct for 2-quinolinones, but demonstrates a classical cyclization principle.
Camps Quinoline Synthesis o-AcylaminoacetophenoneBase-catalyzed intramolecular cyclizationProvides access to substituted quinolinones from pre-functionalized anilines.

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. unibo.it These principles have been applied to quinolinone synthesis to improve yields, reduce reaction times, and minimize waste. nih.gov

Catalytic methods often employ transition metals like palladium, copper, or iron to facilitate the key C-N and C-C bond-forming reactions required for the quinolinone core. For instance, intramolecular C-H amination reactions catalyzed by metal complexes can provide a direct route to the cyclic structure.

Green chemistry approaches focus on minimizing environmental impact. mdpi.com Key strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of classical condensation and cyclization reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.

Solvent-Free Reactions: Performing reactions under neat conditions or using mechanochemical grinding eliminates the need for potentially hazardous organic solvents, aligning with the principles of green chemistry. nih.gov

Use of Greener Solvents: When solvents are necessary, replacing traditional volatile organic compounds with more benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. rsc.org This strategy offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.org

While a specific MCR for this compound is not prominently documented, general MCRs for quinoline synthesis, such as the Doebner or Povarov reactions, highlight the potential of this approach. thieme-connect.comnih.gov For example, a hypothetical MCR could involve the one-pot reaction of 2-amino-4-methylphenol, an aldehyde, and pyruvic acid. nih.gov Such reactions often proceed through a cascade of interconnected steps, including imine formation, Michael addition, and subsequent cyclization/aromatization, to rapidly assemble the quinoline core. thieme-connect.com The development of novel MCRs remains a promising avenue for the efficient and versatile synthesis of highly substituted quinolinones. acs.org

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule possesses several reactive sites, including the phenolic hydroxyl group, the lactam functionality, and various positions on the aromatic and pyridinone rings. This allows for a wide range of chemical transformations to generate a library of derivatives.

The phenolic hydroxyl group at the C-5 position is a prime site for functionalization due to its nucleophilicity and mild acidity.

Etherification: O-alkylation can be readily achieved through reactions like the Williamson ether synthesis. Treatment of this compound with a base (e.g., potassium carbonate, sodium hydride) to generate the corresponding phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), yields the corresponding 5-alkoxy derivative.

Esterification: O-acylation provides another route for derivatization. The hydroxyl group can be converted to an ester by reacting it with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. This reaction can be used to introduce a wide variety of ester functionalities.

Table 2: Example Reagents for Modifying the C-5 Hydroxyl Group

Reaction TypeReagent ExampleBaseResulting Functional Group
EtherificationMethyl iodide (CH₃I)K₂CO₃Methoxy (-OCH₃)
EtherificationBenzyl bromide (BnBr)NaHBenzyloxy (-OCH₂Ph)
EsterificationAcetyl chloride (CH₃COCl)PyridineAcetoxy (-OCOCH₃)
EsterificationBenzoyl chloride (PhCOCl)TriethylamineBenzoyloxy (-OCOPh)

Further modifications can be made to the quinoline ring itself to modulate the properties of the molecule.

Modifications at C-3 and C-4: The pyridinone ring is susceptible to various transformations. The C-4 position, being para to the ring nitrogen, is particularly reactive. The 4-hydroxy tautomer can be converted to a 4-chloro derivative using reagents like phosphoryl chloride (POCl₃). mdpi.com This 4-chloro-8-methylquinolin-2(1H)-one derivative is a versatile intermediate, as the chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups at this position. researchgate.net The C-3 position can also undergo substitution, for example, through halogenation or nitration under appropriate conditions.

Modifications at C-7: The C-7 position on the carbocyclic ring is activated towards electrophilic aromatic substitution by the ortho-directing hydroxyl group at C-5 and the para-directing methyl group at C-8. Reactions such as halogenation (e.g., with NBS or Br₂), nitration (with HNO₃/H₂SO₄), or Friedel-Crafts reactions could potentially occur at this site, although regioselectivity would need to be carefully controlled. The Mannich reaction is another possibility for introducing aminomethyl groups at activated positions like C-7. mdpi.com

Modifications at the C-8 Methyl Group: The methyl group at the C-8 position can also be functionalized. Free-radical bromination using N-bromosuccinimide (NBS) can convert the methyl group into a bromomethyl group (-CH₂Br). This benzylic-type halide is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of functionalities. Furthermore, the methyl group can be oxidized to a formyl (-CHO) or carboxylic acid (-COOH) group using strong oxidizing agents, providing another handle for further derivatization. nih.gov

Table 3: Potential Functionalization Reactions on the Quinoline Ring

Position(s)Reaction TypeTypical ReagentsPotential Product
C-4 ChlorinationPOCl₃ / PCl₅4-Chloro derivative mdpi.com
C-4 Nucleophilic SubstitutionR-NH₂ (on 4-chloro derivative)4-Amino derivative researchgate.net
C-7 Electrophilic HalogenationN-Bromosuccinimide (NBS)7-Bromo derivative
C-8 (Methyl) Radical HalogenationN-Bromosuccinimide (NBS)8-(Bromomethyl) derivative
C-8 (Methyl) OxidationKMnO₄ or SeO₂8-Carboxy or 8-Formyl derivative nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-8-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-4-8(12)7-3-5-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHSHYHBJPRJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 5 Hydroxy 8 Methylquinolin 2 1h One

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are central to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can determine electron distribution, molecular geometry, and energy levels, which collectively dictate the molecule's chemical personality.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. rsc.org It is widely used to predict the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and to calculate its thermodynamic stability.

In studies of quinoline (B57606) derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate geometric parameters. nih.gov For example, calculations on a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070) showed that the calculated bond lengths and angles were in good agreement with values reported from experimental X-ray diffraction data. sci-hub.se The C-O bond length in that study was calculated to be approximately 1.338 Å, and the C-Cl bond length was 1.761 Å. sci-hub.se Such calculations for 5-Hydroxy-8-methylquinolin-2(1H)-one would similarly yield precise predictions for its bond lengths, bond angles, and dihedral angles, confirming the planarity of the fused ring system and the specific orientations of the hydroxyl, methyl, and keto groups. The total energy calculated through DFT also serves as a measure of the molecule's stability. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and distributions)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. sci-hub.se

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability. sci-hub.se Computational studies on various quinoline derivatives consistently map these orbitals. For a cocrystal involving 8-hydroxyquinoline (B1678124) derivatives, the HOMO-LUMO gap was calculated to be 2.394 eV. sci-hub.se In another study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a low energy gap was interpreted as supporting higher reactivity compared to chloroquine. nih.gov For this compound, the HOMO would likely be distributed across the fused ring system, particularly the electron-rich phenol (B47542) portion, while the LUMO would be concentrated on the electron-accepting pyridinone ring. The precise energies and gap would quantify its reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
HQS-CHQ Cocrystal-5.495-3.1012.394 sci-hub.se
8-hydroxy quinoline-5-sulfonic acid (HQS)-5.598-3.0922.506 sci-hub.se
5-chloro-8-hydroxyquinoline (CHQ)-5.992-2.8733.119 sci-hub.se

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich) and are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. nih.gov

In studies of heterocyclic compounds, MEP analysis clearly identifies these reactive centers. For example, in a substituted benzamide, the negative potential was localized over electronegative oxygen atoms, while positive regions were found around hydrogen atoms of the amino group. researchgate.net For this compound, an MEP analysis would be expected to show a significant negative potential (red) around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the N-H group would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. sci-hub.senih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is crucial for structural elucidation and the interpretation of experimental data. DFT calculations can forecast the vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

Theoretical IR spectra are generated by calculating the vibrational modes of the optimized molecular structure. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov For instance, in a study of a novel 8-hydroxyquinoline derivative, comparisons between experimental and theoretical IR spectra showed good concordance. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable assistance in assigning experimental signals. researchgate.net Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy, helping to understand the electronic transitions within the molecule. researchgate.netmdpi.com

Conformational Analysis and Intramolecular Interactions

Molecules can exist in different spatial arrangements (conformations) and can be influenced by internal interactions, such as hydrogen bonding. Computational analysis is essential for exploring these aspects.

Tautomeric Equilibria and their Energetics

Quinolin-2(1H)-ones, such as the target molecule, can exist in tautomeric forms, primarily the keto (amide) form and the enol (imidol) form. Tautomers are constitutional isomers that readily interconvert, and their relative stability determines which form predominates under given conditions. beilstein-journals.org

Computational studies on related 4-hydroxyquinoline (B1666331) systems have consistently shown that the keto (quinolin-2-one) form is thermodynamically more stable than the enol (2-hydroxyquinoline) tautomer. researchgate.net Quantum chemical calculations determine the total energy of each tautomer, and the difference in these energies reveals their relative stability. For various substituted 4-hydroxyquinolines, the keto tautomer is favored. researchgate.net This preference is often attributed to the greater stability of the amide group in the quinolinone ring. beilstein-journals.orgbeilstein-journals.org For this compound, it is highly probable that the keto form is the more stable tautomer, a prediction that could be precisely quantified by calculating the energy difference between it and its corresponding enol form.

Intramolecular Hydrogen Bonding and its Structural Implications

Studies on related 8-hydroxyquinoline derivatives have demonstrated that the formation of this intramolecular hydrogen bond is a key factor in stabilizing the molecular structure. nih.govrsc.orgarizona.edu The hydrogen bond (O-H···N) significantly influences bond lengths and angles within the molecule. For instance, the C-O bond of the hydroxyl group and the C-N bonds within the heterocyclic ring are affected, leading to a more rigid and planar conformation. This rigidity can impact the molecule's ability to interact with biological targets by reducing its conformational flexibility.

The strength of this intramolecular hydrogen bond can be modulated by the electronic effects of other substituents on the quinoline ring. Computational methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, have been used to quantify the energy and nature of such hydrogen bonds in similar structures. nih.gov These analyses reveal a significant degree of charge delocalization within the newly formed ring, contributing to its stability. The presence of this bond can also influence the molecule's lipophilicity and membrane permeability, as the hydrogen bond donor (hydroxyl group) is masked, reducing its potential for intermolecular interactions with solvent molecules like water. unito.itnih.gov

Molecular Modeling and Docking Studies with Biological Macromolecules

Molecular modeling and docking studies are crucial computational techniques used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, primarily proteins. These methods provide a three-dimensional view of the binding mode and affinity, guiding the design of more potent and selective derivatives.

Molecular docking simulations have been employed to investigate the binding modes of 8-hydroxyquinolin-2(1H)-one derivatives with various protein targets. These studies are fundamental to understanding the structural basis of their biological activity. nih.gov For example, derivatives of this scaffold have been identified as potent β2-adrenoceptor agonists. researchgate.netebi.ac.uk Docking studies revealed that the 8-hydroxyquinolin-2(1H)-one core acts as a crucial anchor, forming key interactions within the receptor's binding pocket.

Similarly, computational screening approaches have identified 8-hydroxyquinoline derivatives as high-affinity binders and inhibitors of the glioma-associated oncogene 1 (GLI1) transcription factor, a key target in cancer therapy. nih.govresearchgate.net The binding mode analysis from these studies indicates that the hydroxyl and keto groups of the quinolinone core are pivotal for establishing hydrogen bonds with specific amino acid residues in the target protein. Hydrophobic interactions and π-π stacking involving the aromatic rings of the quinoline system also contribute significantly to the binding affinity and stability of the ligand-protein complex. nih.gov

In studies of 2-oxo-1,2-dihydroquinoline derivatives as P-glycoprotein inhibitors, docking analyses highlighted significant binding affinities mediated by both hydrogen bonds and hydrophobic interactions with key residues in the protein's binding site. nih.gov These computational predictions are essential for rationalizing structure-activity relationships (SAR) and for the subsequent design of new analogs with improved efficacy.

Table 1: Predicted Ligand-Protein Interactions for 8-Hydroxyquinoline Scaffolds

Protein Target Key Interacting Residues Type of Interaction Reference
β2-Adrenoceptor Asp, Ser, Asn Hydrogen Bonding, Hydrophobic researchgate.net, ebi.ac.uk
GLI1 Transcription Factor Not specified High-affinity binding nih.gov, researchgate.net
P-glycoprotein (ABCB1) Not specified Hydrogen Bonding, Hydrophobic nih.gov
ACP Reductase Not specified Hydrogen Bonding researchgate.net
NQO1 Protein Not specified Molecular Docking Analysis nih.gov

Pharmacophore modeling is a powerful computational strategy that distills the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. nih.govekb.eg This approach moves beyond the 2D structure to define the spatial orientation of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (RA). biointerfaceresearch.com

For scaffolds related to this compound, pharmacophore models have been developed to guide the design of target-specific inhibitors. For instance, in the discovery of Topoisomerase I inhibitors, a ligand-based pharmacophore model (Hypo1) was generated from known active camptothecin (B557342) derivatives. nih.gov This model identified key features, including hydrogen bond acceptors and a ring aromatic feature, that were crucial for activity. The 8-hydroxyquinoline moiety present in some of the identified hit molecules was found to map effectively onto these pharmacophoric features, particularly the ring aromatic and hydrogen bonding elements. nih.gov

The process involves aligning a set of active molecules to identify common features and generating a 3D template. researchgate.net This template, or pharmacophore model, serves as a query for screening large compound libraries to find novel molecules that match the required spatial and chemical features, even if they possess different underlying chemical scaffolds. The validation of such models is critical and is often performed using test sets of active and inactive compounds to ensure the model can effectively discriminate between them. nih.gov

Table 2: Common Pharmacophoric Features for Quinoline-based Compounds

Pharmacophoric Feature Description Potential Role in Binding Reference
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, ring nitrogen). Forms directional interactions with amino acid residues like Ser, Thr, Arg. biointerfaceresearch.com, nih.gov
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond (e.g., hydroxyl group). Forms directional interactions with residues like Asp, Glu. nih.gov
Hydrophobic Group (HY) A nonpolar group (e.g., methyl group, aromatic ring). Engages in van der Waals and hydrophobic interactions in nonpolar pockets. biointerfaceresearch.com, researchgate.net
Ring Aromatic (RA) An aromatic ring system. Participates in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp. nih.gov, researchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This methodology is significantly faster and more cost-effective than experimental high-throughput screening (HTS). Structure-based virtual screening, which utilizes the 3D structure of the target protein, is a prominent approach.

A notable application of this methodology involved a computational screening approach to identify small molecules that directly bind to the GLI1 transcription factor. nih.govresearchgate.net In this study, a library of compounds was docked into a binding site on the GLI1 protein. The screening identified an 8-hydroxyquinoline derivative as a high-affinity binder. nih.govresearchgate.net Subsequent computational analyses, including molecular dynamics simulations, were performed to confirm the stability of the predicted binding mode and to understand how the compound inhibits GLI1 function. The results suggested that the binding of the 8-hydroxyquinoline compound induces conformational changes in the GLI1-DNA complex that disrupt its normal transcriptional function. nih.gov

This example illustrates the power of virtual screening not only to identify novel hits but also to provide hypotheses about their mechanism of action at a molecular level. The this compound scaffold, with its defined structural and chemical features, is well-suited for use in such virtual screening campaigns to explore potential interactions with a wide range of biological targets.

Mechanistic Studies on Biological Interactions and Pharmacological Modulations at the Preclinical Level

Cellular Pathway Perturbations and Signaling Network Analysis (In Vitro Studies)

Cell Cycle Regulation and Arrest Mechanisms:The effects of this specific compound on cell cycle progression or its potential to induce cell cycle arrest at any phase have not been documented.

Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological profile and therapeutic potential of 5-Hydroxy-8-methylquinolin-2(1H)-one.

Autophagy Modulation and Lysosomal Pathways

There is no available research detailing the effects of this compound on the modulation of autophagy or its interaction with lysosomal pathways. Mechanistic studies to determine whether this compound can induce or inhibit autophagic processes, or influence lysosomal function and stability at the cellular level, have not been reported.

Modulation of Inflammatory Mediators at the Cellular Level

Information regarding the modulation of inflammatory mediators by this compound at the cellular level is not available in the current body of scientific literature. There are no published studies investigating its potential to affect the production or signaling of cytokines, chemokines, or other key molecules involved in inflammatory responses.

Antimicrobial and Antiparasitic Mechanism-of-Action Studies (Non-Human)

Detailed mechanism-of-action studies for this compound against microbial and parasitic targets are not documented.

Bacterial Target Identification and Validation

There are no reports on the identification or validation of specific bacterial targets for this compound.

Parasite Life Cycle Disruption Mechanisms

Mechanistic studies on how this compound might disrupt the life cycles of parasites have not been published.

Antioxidant and Pro-oxidant Activity at the Molecular and Cellular Level

While the phenolic hydroxyl group and the quinolinone nucleus are structures that can be associated with antioxidant or pro-oxidant activities, specific studies detailing these properties for this compound at the molecular and cellular level are absent from the available literature. There is no data from assays such as DPPH, ABTS, or cellular reactive oxygen species (ROS) measurements to characterize its potential in this regard.

Studies in Model Biological Systems (e.g., photosynthesis inhibition in chloroplasts)

Research into the biological interactions of quinolinone derivatives has extended to their effects on fundamental biological processes in model plant systems. Specifically, the inhibition of photosynthetic electron transport (PET) in isolated chloroplasts serves as a valuable model for assessing the potential herbicidal activity of these compounds. While direct studies on this compound are not extensively documented in publicly available literature, research on structurally related 8-hydroxyquinoline (B1678124) and quinolin-2-one derivatives provides significant insights into their mechanism of action at the level of photosystem II (PS II).

Detailed Research Findings

Studies on various ring-substituted 8-hydroxyquinoline-2-carboxanilides have demonstrated their capacity to inhibit PET within PS II. nih.gov The efficiency of this inhibition is closely linked to the physicochemical properties of the compound, including its lipophilicity and the electronic characteristics of its substituents. nih.gov For instance, the position of substituents on the anilide ring of these molecules can dramatically alter their inhibitory activity. nih.gov The general mechanism of action for many such inhibitors involves their binding to the Q_B binding niche on the D1 protein of the PS II complex. nih.gov This interaction blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), thereby interrupting the entire photosynthetic process, which ultimately leads to the inhibition of CO2 fixation and ATP synthesis in the plant. nih.gov

Investigations into a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones also revealed significant photosynthesis-inhibiting activity in spinach chloroplasts (Spinacia oleracea L.). researchgate.net This further supports the notion that the quinolinone scaffold is a viable pharmacophore for the development of photosynthesis inhibitors. The lipophilicity of these compounds, often determined by reverse-phase high-performance liquid chromatography (RP-HPLC), has been identified as a critical factor influencing their inhibitory potential. researchgate.netnih.gov

The inhibitory activity is typically quantified by determining the IC50 value, which represents the concentration of the compound required to cause a 50% inhibition of the PET rate. This is often measured spectrophotometrically by monitoring the photoreduction of an artificial electron acceptor like 2,6-dichlorophenol-indophenol (DCPIP). mdpi.com For a series of 8-hydroxyquinoline-2-carboxanilides, the most effective inhibitors displayed IC50 values in the low micromolar range (2.3–3.6 µM). nih.gov

While specific IC50 values for this compound are not available, the data from analogous compounds underscore the potential for this molecule to interact with and inhibit key components of the photosynthetic apparatus. The presence of both a hydroxyl group and a quinolinone core structure are features commonly associated with this type of biological activity.

Interactive Data Table: Photosynthesis Inhibition by Quinoline (B57606) Derivatives

The following table presents representative data on the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts by various quinoline derivatives, illustrating the range of activities observed in these classes of compounds.

Compound ClassSubstituent(s)IC50 (µM) for PET InhibitionReference
8-Hydroxyquinoline-2-carboxanilides3'-F2.3 nih.gov
8-Hydroxyquinoline-2-carboxanilides3'-CH33.1 nih.gov
8-Hydroxyquinoline-2-carboxanilides3'-Cl3.6 nih.gov
8-Hydroxyquinoline-2-carboxanilides3'-Br3.6 nih.gov
4-Hydroxy-1H-quinolin-2-onesVariousActivity Reported researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Impact on Biological Potency and Selectivity

Systematic modifications of the quinolinone core, the hydroxyl group, and various substituent positions have been shown to significantly influence the pharmacological profile of this class of compounds.

Influence of Substituents at the Quinolinone Core and Hydroxyl Group

The 8-hydroxyquinoline (B1678124) moiety is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The close proximity of the C8-hydroxyl group to the nitrogen atom at position 1 allows for the formation of stable metal chelates, a property that is often linked to its biological mechanism of action. nih.govscispace.com

Studies on various 8-hydroxyquinoline derivatives have demonstrated that the nature and position of substituents on the quinolinone core are critical for activity. For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, the introduction of electron-withdrawing groups, such as a chloro-substituent at the R5 position, was found to increase anticancer toxicity, particularly in multidrug-resistant cells. nih.govacs.org This is attributed to a decrease in the pKa values of both the hydroxyl group and the quinolinium nitrogen, which in turn modulates the metal chelation properties of the molecule. nih.govacs.org Conversely, substitution with a sulfonic acid group at the 5-position has been shown to decrease cytotoxicity, likely due to reduced cell permeability. nih.gov

The hydroxyl group at the C8 position is considered a critical feature for the biological activity of many 8-hydroxyquinoline derivatives. nih.gov Its ability to participate in hydrogen bonding and metal chelation is fundamental to the interaction of these compounds with biological targets. scispace.com Modification or replacement of this group generally leads to a significant decrease or loss of activity.

In the context of quinolin-2(1H)-one analogs, research has shown that substituents on the benzo-carbons can significantly impact antimicrobial activities. For example, the introduction of halogen atoms to the quinoline (B57606) core can enhance antimicrobial potency. nih.gov Specifically, brominated analogs have demonstrated exceptional antifungal activity. nih.gov

For a clearer understanding, the following table summarizes the influence of key substituents on the activity of related 8-hydroxyquinoline and quinolin-2(1H)-one derivatives.

Compound Class Substituent & Position Effect on Biological Activity Reference
8-Hydroxyquinoline Mannich BasesElectron-withdrawing group (e.g., Chloro) at R5Increased anticancer toxicity nih.govacs.org
8-Hydroxyquinoline DerivativesSulfonic acid at R5Decreased cytotoxicity nih.gov
4-Hydroxy-2-quinolone AnalogsHalogenation of the quinoline coreEnhanced antimicrobial activity nih.gov
8-Hydroxyquinoline DerivativesHydroxyl group at C8Essential for metal chelation and biological activity nih.govscispace.com

Role of the 8-Methyl Group in Pharmacological Profile

While direct studies on the specific role of the 8-methyl group in 5-Hydroxy-8-methylquinolin-2(1H)-one are limited, inferences can be drawn from related compounds. In a series of (six-membered heteroaryl)-substituted 2(1H)-quinolinones, the introduction of a methyl group at the 8-position of 6-pyridin-3-yl-2(1H)-quinolinone resulted in the most potent inotropic activity in the series. researchgate.net This suggests that the 8-methyl group can have a positive influence on the pharmacological profile, potentially by enhancing binding affinity to the target receptor or by favorably altering the compound's physicochemical properties.

Impact of Ring Fusions and Heterocyclic Annulations

Ring fusions and heterocyclic annulations represent another strategy for modifying the pharmacological profile of quinoline-based compounds. While no specific examples of ring fusions on the this compound scaffold are readily available, studies on related structures provide valuable insights.

For instance, the deletion of the pyridine (B92270) ring from the 8-hydroxyquinoline scaffold, resulting in phenol-derived Mannich bases, leads to a loss of metal-chelating ability and a corresponding reduction in toxicity. acs.org Shifting the position of the quinoline nitrogen to a position para to the hydroxyl group also diminishes activity. acs.org These findings underscore the critical arrangement of the {N,O} donor set in the 8-hydroxyquinoline core for its biological function.

Furthermore, the introduction of an aromatic ring as a 2,3-benzo-piperidine moiety fused to the quinoline system has been shown to influence the pKa values of the molecule, which in turn can affect its metal-binding and biological properties. acs.org The steric hindrance introduced by such annulations can also impact the ability of the core structure to interact with its biological target. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity, enabling the development of predictive models and the identification of key structural features for activity.

Development of Predictive Models for Biological Activity

While no specific QSAR models for this compound were found, studies on related quinoline derivatives demonstrate the utility of this approach. For example, 3D-QSAR CoMFA (comparative molecular field analysis) and CoMSIA (comparative analysis of molecular similarity index) studies have been successfully applied to a series of pyrimido-isoquinolin-quinone compounds to develop predictive models for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models, which achieved high correlation coefficients (r² = 0.938 for CoMFA and 0.895 for CoMSIA), allowed for the design and synthesis of new derivatives with enhanced activity. nih.gov

The development of similar QSAR models for this compound and its analogs would be a valuable step in the rational design of new therapeutic agents. Such models could predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Identification of Key Structural and Electronic Descriptors

QSAR studies on various quinoline derivatives have identified several key structural and electronic descriptors that are important for their biological activity. These descriptors often include:

Lipophilicity (logP): The lipophilicity of a compound influences its ability to cross cell membranes and reach its target. In some series of 8-hydroxyquinoline derivatives, antiviral activity was found to increase with increasing lipophilicity. nih.gov

Electronic Properties: Electron-withdrawing or donating properties of substituents can significantly impact the electronic distribution within the quinoline ring system, affecting its interaction with biological targets. For instance, the antiviral activity of certain 8-hydroxyquinoline derivatives is positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov

Steric Factors: The size and shape of substituents can influence binding to the active site of a target protein. Contour maps generated from 3D-QSAR studies can highlight regions where bulky substituents are favored or disfavored for optimal activity. nih.gov

Hydrogen Bonding Potential: The presence of hydrogen bond donors and acceptors is often crucial for specific interactions with biological targets. The 8-hydroxyl group and the 2-keto group of the this compound scaffold are key sites for such interactions.

The following table presents some of the key descriptors and their influence on the activity of related quinoline compounds.

Descriptor Influence on Biological Activity Compound Class Reference
Lipophilicity (logP)Increased lipophilicity can enhance antiviral activity.8-Hydroxyquinoline derivatives nih.gov
Electron-withdrawing substituentsCan increase antiviral and anticancer activity.8-Hydroxyquinoline derivatives nih.govnih.govacs.org
Steric factorsThe size and position of substituents can affect binding and activity.Pyrimido-isoquinolin-quinones nih.gov
Hydrogen bondingThe 8-hydroxyl group is a key hydrogen bond donor.8-Hydroxyquinoline derivatives scispace.com

By analogy, these descriptors are likely to be important for the biological activity of this compound and should be considered in the design of future derivatives and the development of predictive QSAR models.

Conformational Flexibility and its Implications for Ligand-Target Binding

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets. For this compound, its conformational flexibility—the ability to adopt different spatial arrangements—plays a pivotal role in its potential binding affinity and selectivity. While direct and exhaustive conformational analysis of this specific compound is not extensively documented in publicly available research, significant insights can be drawn from crystallographic and computational studies of structurally similar quinoline and quinolinone derivatives.

The core of this compound is a fused bicyclic quinolinone system. X-ray crystallography studies on related compounds, such as 8-hydroxy-2-methylquinoline and 5-(hydroxymethyl)-8-quinolinol hydrochloride, reveal that the quinoline ring system is nearly planar. nih.govresearchgate.net For instance, in 5-(hydroxymethyl)-8-quinolinol hydrochloride, the maximum deviation from the mean plane of the fused-ring system is a mere 0.017 Å for the C7 atom. nih.gov This inherent planarity provides a rigid scaffold, which can be advantageous for specific, high-affinity binding to a target protein, as it reduces the entropic penalty upon binding.

Computational studies on various quinoline derivatives have highlighted the importance of substituent orientations in their biological activity. Molecular docking simulations of other quinoline-based compounds have demonstrated that the precise positioning of functional groups is crucial for forming key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in a target's active site. nih.govnih.gov For this compound, the interplay between the planar quinolinone core and the rotational freedom of its hydroxyl and methyl groups would dictate its ability to fit optimally into a binding pocket. The molecule's ability to present different pharmacophoric features through minor conformational adjustments can be the difference between a potent and an inactive compound.

Furthermore, the lactam-lactim tautomerism inherent to the quinolin-2(1H)-one scaffold adds another layer of complexity to its conformational profile and binding interactions. The equilibrium between the keto (lactam) and enol (lactim) forms can be influenced by the surrounding microenvironment of a binding site, potentially allowing for interactions with different sets of amino acid residues.

Interactive Data Table: Crystallographic Data of Related Quinoline Derivatives

The following table presents crystallographic data for compounds structurally related to this compound, providing insights into the typical geometry of the quinoline scaffold.

Compound NameFormulaCrystal SystemSpace GroupKey Bond Lengths (Å)Planarity (Max Deviation from Mean Plane, Å)Reference
8-Hydroxy-2-methylquinolineC10H9NOOrthorhombicPbcaO1—C2: 1.355, N1—C9: 1.319- researchgate.net
5-(Hydroxymethyl)-8-quinolinol hydrochlorideC10H10NO2+·Cl−MonoclinicP21/c-0.017 (for C7) nih.gov
8-HydroxyquinolineC9H7NOMonoclinicP21/n-Molecule is planar nih.gov

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Profiling (in non-human systems)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of a synthesized compound by providing a highly accurate mass measurement. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), which is sufficiently precise to determine the elemental composition of a molecule.

For 5-Hydroxy-8-methylquinolin-2(1H)-one (Molecular Formula: C₁₀H₉NO₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, thereby confirming the compound's elemental formula and distinguishing it from other potential isomers or impurities.

In the context of non-human systems, such as in vitro metabolism studies using liver microsomes or in vivo studies in preclinical models, HRMS is a powerful technique for metabolite profiling. When this compound is introduced into these systems, it may undergo biotransformation. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions like hydroxylation, demethylation, or glucuronidation. This provides crucial insights into the metabolic fate of the compound.

Parameter Value for this compound
Molecular Formula C₁₀H₉NO₂
Monoisotopic Mass 175.0633 g/mol
Expected Ion (ESI+) [M+H]⁺
Theoretical m/z of [M+H]⁺ 176.0706
Required Mass Accuracy < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton and the connectivity of protons and carbons.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of protons of each type (integration). For this compound, distinct signals would be expected for the aromatic protons on the quinolinone ring system, the methyl group protons, and the protons of the hydroxyl and amine groups. The coupling patterns between adjacent aromatic protons are particularly diagnostic for confirming their positions.

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., C=O, aromatic C-O, aromatic C-H, alkyl C).

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the individual spin systems identified by COSY and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C5).

While specific experimental data for this compound is not publicly available, a predicted ¹H NMR spectrum can be postulated based on known data for related quinolinone structures. researchgate.net

Table 6.2: Predicted ¹H NMR Spectral Data for this compound This is a hypothetical table for illustrative purposes.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 ~6.5 d ~9.5
H4 ~7.8 d ~9.5
H6 ~7.0 d ~8.0
H7 ~7.2 d ~8.0
CH₃ (at C8) ~2.4 s -
OH (at C5) ~9.5 (broad) s -

X-ray Crystallography for Absolute Configuration and Ligand-Target Co-crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure can be generated. This reveals bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For this compound, X-ray crystallography would unequivocally confirm the planarity of the fused quinolinone ring system and the positions of the methyl and hydroxyl substituents. It would also provide insight into the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, the N-H group, and the carbonyl oxygen. This information is critical for understanding the compound's physical properties, such as melting point and solubility.

While a crystal structure for the title compound is not reported, data from closely related molecules like 8-hydroxy-2-methylquinoline and 4-hydroxy-1-methylquinolin-2(1H)-one demonstrate the utility of this technique. researchgate.nethelsinki.fi For instance, studies on similar quinolinones reveal extensive hydrogen-bonding networks that dictate the packing of molecules in the solid state. helsinki.fi

Table 6.3: Representative Crystallographic Data for Related Quinoline (B57606) Derivatives

Compound Formula Crystal System Space Group Reference
8-Hydroxy-2-methylquinoline C₁₀H₉NO Orthorhombic Pbca researchgate.net
4-Hydroxy-1-methylquinolin-2(1H)-one C₁₀H₉NO₂ Monoclinic P2₁/c helsinki.fi

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC, Preparative Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a sample. A reverse-phase HPLC method, likely using a C18 stationary phase, would be developed for this compound. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A purity analysis would show a major peak for the target compound, and the area percentage of this peak relative to all other peaks provides a quantitative measure of purity. A diode-array detector (DAD) can simultaneously provide the UV spectrum of the peak, adding another layer of identity confirmation.

Chiral HPLC: While this compound itself is not chiral, derivatives of it could be. If a synthetic route produced a racemic mixture of a chiral derivative, chiral HPLC would be necessary to separate the two enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

Preparative Chromatography: For the purification of the compound on a larger scale than analytical HPLC allows, preparative chromatography is used. This technique employs larger columns and higher flow rates to isolate gram-level quantities of the compound with high purity, which is necessary for subsequent biological testing or further synthetic steps.

Spectrophotometric and Spectrofluorometric Assays for Mechanistic and Binding Studies

UV-Visible Spectrophotometry: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is used to study the electronic transitions within a molecule and can be used for quantitative analysis via the Beer-Lambert law. The quinolinone scaffold of this compound is a strong chromophore. Its UV-Vis spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic system. Studies on related 8-hydroxyquinoline (B1678124) compounds show strong absorbance in the UV region, which can be sensitive to solvent and pH, reflecting different protonation states of the molecule. researchgate.netresearchgate.net

Spectrofluorometry: Many quinoline derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. Spectrofluorometry is highly sensitive and can be used to study the compound's interaction with biological macromolecules, such as proteins or nucleic acids. Changes in the fluorescence intensity or emission wavelength upon binding can provide information on binding affinities (K_d) and the local environment of the binding site.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox (reduction-oxidation) properties of a compound. A varying potential is applied to a solution of the analyte, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule.

For this compound, CV can be used to determine its propensity to be oxidized or reduced. The presence of the electron-donating hydroxyl and methyl groups, as well as the quinolinone ring system, will influence these electrochemical properties. The data obtained from CV can offer insights into the compound's electronic structure and its potential to participate in redox reactions, which can be relevant to its mechanism of action or metabolic fate. For instance, the electrochemical properties of various quinoline derivatives have been shown to correlate with their chemical structure.

Future Directions and Emerging Research Avenues

Integration of Omics Technologies for Systems-Level Mechanistic Elucidation

To fully understand the biological impact of 5-Hydroxy-8-methylquinolin-2(1H)-one, future research will likely incorporate a suite of "omics" technologies. nih.gov This systems-level approach provides an unbiased, holistic view of the molecular changes induced by the compound within a biological system.

Transcriptomics: Technologies like RNA-sequencing can reveal how this compound alters gene expression patterns in target cells or tissues. This can help identify the signaling pathways and cellular processes modulated by the compound.

Proteomics: By analyzing changes in the proteome (the entire set of proteins), researchers can identify the direct protein targets of the compound and downstream effects on protein expression and post-translational modifications. This is crucial for validating the mechanism of action.

Metabolomics: This technology analyzes the global profile of metabolites, offering a functional readout of the cellular state. Studies on other compounds have shown that metabolomic profiling can identify key metabolic pathways affected by a molecule and reveal potential biomarkers of its activity. nih.gov For instance, research on keloids utilized metabolomics to identify differential metabolites and key metabolic pathways involved in the disease's pathogenesis. nih.gov A similar approach could elucidate the metabolic consequences of cellular exposure to this compound.

By integrating data from these different omics levels, researchers can construct detailed models of the compound's mechanism of action, moving beyond a single-target perspective to a comprehensive systems-level understanding.

Development of this compound as Chemical Biology Probes and Research Tools

A significant future direction is the development of this compound into a high-quality chemical probe. Chemical probes are selective small molecules used to study the function of proteins and biological pathways in cellular and in vivo systems. nih.govescholarship.org For a compound to be considered a high-quality probe, it must demonstrate high potency, well-characterized selectivity, and a proven mechanism of action in a cellular context. escholarship.org

The development process would involve:

Affinity Labeling: Modifying the structure of this compound to include a reactive group (a "warhead") that can covalently bind to its protein target. This allows for the irreversible labeling and subsequent identification of the target protein.

Fluorescent Tagging: Attaching a fluorescent dye to the molecule to visualize its localization within cells using microscopy techniques. This can provide valuable information about where the compound acts.

Biotinylation: Adding a biotin (B1667282) tag to enable pull-down experiments, where the compound and its binding partners are isolated from cell lysates for identification by mass spectrometry.

Development of a Negative Control: Synthesizing a structurally similar but inactive analogue is crucial. escholarship.org This control compound helps to ensure that the observed biological effects are due to the specific interaction with the intended target and not off-target effects.

Analogues of 8-hydroxyquinolin-2(1H)-one have already been identified as potent β2-adrenoceptor agonists, highlighting the potential of this scaffold for creating valuable research tools. researchgate.netnih.gov

Exploration of Novel and Sustainable Synthetic Routes

The advancement of research on this compound and its analogues depends on efficient and versatile synthetic methodologies. While classical methods like the Skraup and Friedländer syntheses are foundational for creating the quinoline (B57606) core, future efforts will likely focus on more modern and sustainable approaches. researchgate.net

Key areas of exploration include:

One-Pot Reactions: Developing multi-component reactions where the quinolinone core is assembled in a single step from simple precursors can significantly improve efficiency and reduce waste. researchgate.netnih.gov

Catalysis: Employing novel catalysts, such as gold(III) or copper(I), can enable reactions under milder conditions with higher yields and selectivity. researchgate.netnih.gov

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Green Chemistry: Focusing on the use of environmentally benign solvents, reducing the number of synthetic steps (e.g., protection and deprotection), and using renewable starting materials will be a priority for sustainable chemical production.

The table below summarizes various synthetic strategies that have been applied to related quinoline and quinolinone structures, which could be adapted for this compound.

Reaction TypeKey Reagents/CatalystsPrecursorsRelevance to Quinolinone SynthesisReference(s)
Skraup Reaction Acrolein, Acid2-Aminophenol derivativesA classical method for synthesizing the quinoline ring system. rsc.org researchgate.netrsc.org
Hartwig-Buchwald Amination Palladium catalysts, Ligands5-Bromo-8-benzyloxyquinoline, AminesUseful for introducing amino substituents onto the quinoline core. researchgate.net researchgate.net
One-Pot Schiff Base Reaction Fe/HCl or Zn/Formic AcidNitro-eugenol, AcetaldehydeDemonstrates an efficient one-pot method to form a quinoline derivative from a nitro precursor. researchgate.net researchgate.net
PIDA-mediated Hydroxylation Diacetoxyiodobenzene (PIDA)8-Aminoquinoline amidesAllows for the direct hydroxylation at the C-5 position of the quinoline ring. researchgate.net researchgate.net

Computational Design and In Silico Optimization of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of new analogues with improved properties. In silico methods can predict how structural modifications to this compound will affect its binding affinity, selectivity, and pharmacokinetic properties, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. nih.gov

Future computational work will likely involve:

Structure-Based Design: If the three-dimensional structure of the biological target is known, docking simulations can be used to predict the binding mode of this compound and design new analogues with enhanced interactions.

Ligand-Based Design: In the absence of a target structure, methods like quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models based on the properties of a series of known active and inactive compounds.

Pharmacophore Modeling: Identifying the key chemical features (the pharmacophore) of this compound that are essential for its biological activity. This model can then be used to search virtual libraries for new, structurally diverse compounds with similar activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis. Research on other quinoline derivatives has successfully used computational analysis to supplement experimental findings. nih.govnih.gov

Advanced Delivery Systems for Enhanced Research Utility

For this compound to be effective as a research tool, particularly in complex biological systems like cell cultures or in vivo models, its delivery to the target site must be efficient and controlled. Future research will explore advanced delivery systems to improve its solubility, stability, and bioavailability.

Potential delivery strategies include:

Nanoparticle Formulation: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can protect it from degradation, improve its solubility in aqueous media, and potentially enable targeted delivery to specific cell types by modifying the nanoparticle surface with targeting ligands (e.g., antibodies or peptides).

Prodrugs: The compound could be chemically modified into an inactive prodrug form that is converted to the active this compound by specific enzymes at the target site. This can improve bioavailability and reduce off-target effects.

Conjugation to Targeting Moieties: Directly linking the compound to a molecule that binds to a specific cell surface receptor can concentrate it at the desired site of action, increasing its local efficacy and minimizing systemic exposure. This is particularly relevant for in vivo studies to ensure the compound reaches the target tissue.

These advanced delivery systems will be crucial for translating findings from biochemical assays into more physiologically relevant cellular and whole-organism models, thereby enhancing the research utility of this compound.

Q & A

Q. Q1. What are the standard synthetic routes for 5-Hydroxy-8-methylquinolin-2(1H)-one, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization and functionalization of substituted quinoline precursors. For example:

  • Nucleophilic substitution : 4-Chloro-8-methylquinolin-2(1H)-one (a structural analogue) can undergo reactions with hydroxylamine or hydrazine to introduce hydroxy groups .
  • Reagent selection : Use ethanol or DMF as solvents under reflux (80–100°C) for 12–24 hours. Catalysts like NaHCO₃ improve yields .
  • Optimization : Monitor reaction progress via TLC and adjust pH to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Q2. Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • 1H-NMR : Identify hydroxy protons (δ 10–12 ppm) and methyl groups (δ 2.3–2.6 ppm) . Aromatic protons appear as multiplet signals between δ 6.8–8.2 ppm .
  • IR spectroscopy : Confirm OH stretches (3440–3550 cm⁻¹) and carbonyl bands (C=O at 1650–1680 cm⁻¹) .
  • Mass spectrometry : Look for molecular ion peaks (e.g., m/z 163.2 for the parent ion) and fragmentation patterns consistent with quinolinone derivatives .

Q. Q3. How does the hydroxy group at position 5 influence the compound’s solubility and stability?

Answer:

  • Solubility : The hydroxy group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, ethanol) but reducing solubility in nonpolar solvents. Solubility parameters should be empirically tested using UV-Vis spectroscopy .
  • Stability : Acidic conditions (pH < 3) may protonate the hydroxy group, increasing stability. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. Q4. How can structural modifications at positions 5 and 8 enhance biological activity?

Answer:

  • Position 5 : Replace the hydroxy group with sulfonyl or amino groups to modulate enzyme-binding affinity. For example, 5-sulfanyl derivatives show enhanced interaction with kinase targets .
  • Position 8 : Introduce electron-withdrawing groups (e.g., Br, NO₂) to improve metabolic stability. Bromination using NBS (N-bromosuccinimide) under UV light is a viable strategy .
  • Methodological note : Validate modifications via X-ray crystallography (SHELXL refinement) to confirm stereochemistry .

Q. Q5. How to resolve contradictions in reported bioactivity data for quinolinone derivatives?

Answer:

  • Assay variability : Standardize testing protocols (e.g., MIC assays for antimicrobial activity) across replicates. Use positive controls (e.g., ciprofloxacin) to calibrate results .
  • Structural confirmation : Cross-validate impurities or stereoisomers via HPLC-MS. For example, trace byproducts may explain discrepancies in IC₅₀ values .

Q. Q6. What experimental strategies are recommended for studying the compound’s interaction with enzymes?

Answer:

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., SIRT1 or cytochrome P450) to predict binding sites .
  • Kinetic assays : Perform stopped-flow spectroscopy to measure inhibition constants (Kᵢ). Pre-incubate the compound with the enzyme (30 min, 37°C) to ensure equilibrium .

Q. Q7. How can crystallographic data improve the understanding of hydrogen-bonding networks in this compound?

Answer:

  • SHELX refinement : Collect high-resolution data (≤ 1.0 Å) using synchrotron radiation. Refine hydrogen positions via SHELXL’s HFIX command .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H⋯O=C) using Mercury software. These networks influence packing and stability .

Methodological Challenges and Solutions

Q. Q8. How to address low yields in nucleophilic substitution reactions at position 4?

Answer:

  • Leaving group optimization : Replace Cl with triflate (OTf) to enhance reactivity. Monitor via <sup>19</sup>F-NMR .
  • Solvent effects : Use DMF for polar transition states or add crown ethers to stabilize intermediates .

Q. Q9. What are best practices for resolving overlapping signals in NMR spectra?

Answer:

  • 2D techniques : Use HSQC or COSY to assign coupled protons. For example, differentiate aromatic protons using <sup>13</sup>C-HSQC .
  • Temperature variation : Acquire spectra at 40°C to reduce exchange broadening of hydroxy protons .

Retrosynthesis Analysis

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Reactant of Route 1
5-Hydroxy-8-methylquinolin-2(1H)-one
Reactant of Route 2
5-Hydroxy-8-methylquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.